molecular formula C9H17Br B2635431 1-Bromo-4-(propan-2-yl)cyclohexane CAS No. 1341365-34-1

1-Bromo-4-(propan-2-yl)cyclohexane

Cat. No. B2635431
CAS RN: 1341365-34-1
M. Wt: 205.139
InChI Key: OIRPJYOKZSGEFN-UHFFFAOYSA-N
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Description

“1-Bromo-4-(propan-2-yl)cyclohexane” is a chemical compound with the molecular formula C9H17Br . It is also known by its IUPAC name 1-bromo-4-propan-2-ylcyclohexane .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(propan-2-yl)cyclohexane” consists of a cyclohexane ring with a bromine atom and an isopropyl group attached . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .


Physical And Chemical Properties Analysis

“1-Bromo-4-(propan-2-yl)cyclohexane” has a molecular weight of 205.14 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Intramolecular Bromo-Amination

  • Asymmetric Synthesis of Gamma-Lycorane : A study by Fujioka et al. (2006) demonstrated the use of intramolecular bromo-amination for the one-pot discrimination of two olefins in the cyclohexane system. This was effectively applied in the asymmetric synthesis of (-)-gamma-lycorane (Fujioka et al., 2006).

Reaction Kinetics and Mechanisms

  • Bromonium Triflate Transfer to Alkenes : The study by Neverov and Brown (1998) investigated the kinetics of bis(sym-collidine)bromonium triflate's reaction with alkenes, including cyclohexene. This study provided insights into reaction mechanisms involving brominated cyclohexane derivatives (Neverov & Brown, 1998).

Vinyl Radical Cyclizations

  • Synthesis of Bicyclooctanols : Berkowitz and Wilson (1991) described the free-radical bicyclic ring closure of 4-(2-bromo-2-propen-1-yl)cyclohexene. This process led to the synthesis of substituted bicyclooctanols, exploring the chemistry related to brominated cyclohexane compounds (Berkowitz & Wilson, 1991).

Photochemical Reduction Studies

  • Reduction Behavior of Brominated Cyclohexenone : Hombrecher and Margaretha (1982) studied the photochemical behavior of 2-Bromo-4,4-dimethyl-2-cyclohexenone, providing insights into the photochemical reduction processes involving brominated cyclohexane compounds (Hombrecher & Margaretha, 1982).

Surface Science and Catalysis

  • Hydrogenation and Dehydrogenation on Ni Surfaces : A study by Tjandra and Zaera (1996) explored the thermal chemistry of various cyclic hydrocarbons, including bromo cyclohexene, on nickel surfaces. This research contributes to understanding surface reactions involving brominated cyclohexane derivatives (Tjandra & Zaera, 1996).

Synthesis and Structural Characterization

  • Characterization of Brominated Phenols : Niestroj, Bruhn, and Maier (1998) conducted a study on the bromination of dimethyl cyclohexanedione, leading to the synthesis and structural characterization of brominated phenol derivatives. This research provides insights into the structural aspects of brominated cyclohexane products (Niestroj, Bruhn, & Maier, 1998).

Gas-Phase Reactions and Atmospheric Chemistry

  • Ozone Reactions with Alkenes : Atkinson and Aschmann (1993) investigated the reactions of ozone with alkenes, including cyclohexene, under atmospheric conditions. This study is significant for understanding the atmospheric chemistry of brominated cyclohexane compounds (Atkinson & Aschmann, 1993).

Mechanism of Action

The mechanism of action of “1-Bromo-4-(propan-2-yl)cyclohexane” is not clear as it would depend on the specific context in which the compound is being used .

Future Directions

The future directions for research and applications of “1-Bromo-4-(propan-2-yl)cyclohexane” are not clear from the available information. It could potentially be used in various chemical reactions or as a precursor for the synthesis of other compounds .

properties

IUPAC Name

1-bromo-4-propan-2-ylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-7(2)8-3-5-9(10)6-4-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRPJYOKZSGEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(propan-2-yl)cyclohexane

CAS RN

1341365-34-1
Record name 1-bromo-4-(propan-2-yl)cyclohexane
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